

Quantification of Merphos and its Metabolites in Biological Tissues: Application Notes and Protocols

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Compound of Interest

Compound Name: *Merphos*

Cat. No.: *B029040*

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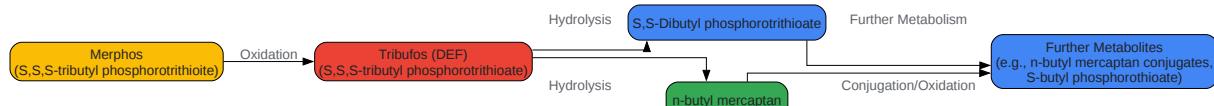
For Researchers, Scientists, and Drug Development Professionals

Introduction

Merphos (S,S,S-tributyl phosphorotri thioite) is an organophosphorus pesticide that readily oxidizes in the environment and metabolically to its active form, tribufos (S,S,S-tributyl phosphorotri thioate), also known as DEF[1]. Therefore, the quantification of exposure to **Merphos** in biological systems necessitates the analysis of tribufos and its subsequent metabolites. This document provides detailed application notes and protocols for the quantification of tribufos and its primary metabolites in various biological tissues. The methodologies described are based on established analytical techniques for organophosphorus pesticides, primarily gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Metabolic Pathway of Merphos

Merphos undergoes rapid oxidation to form tribufos. The metabolism of tribufos then proceeds through hydrolysis and further enzymatic reactions, leading to the formation of several metabolites. The primary metabolic pathway involves the hydrolysis of the thioester bonds.

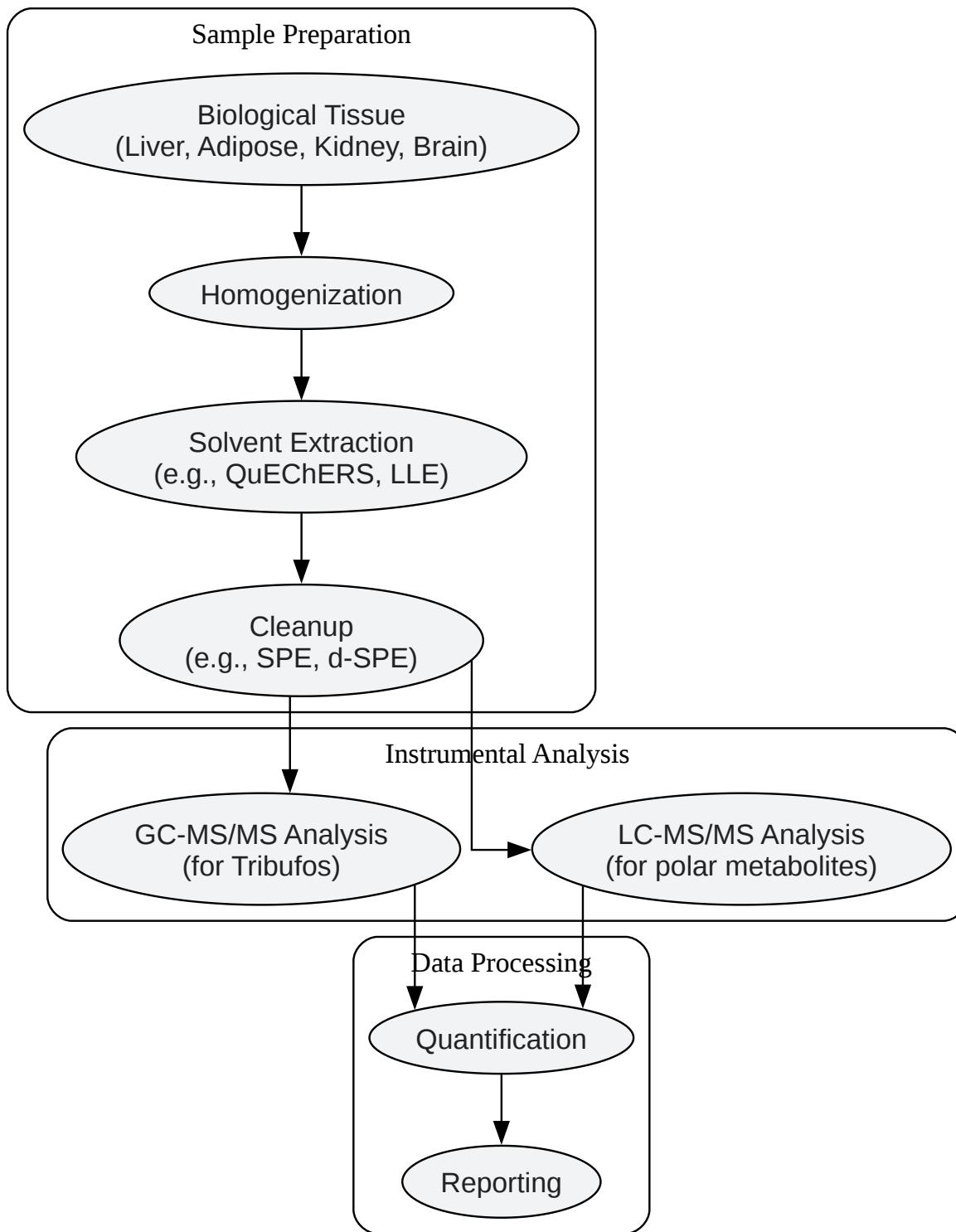


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Metabolic pathway of **Merphos** to **Tribufos** and its metabolites.

Experimental Workflow for Quantification

The general workflow for the quantification of tribufos and its metabolites from biological tissues involves sample preparation (homogenization, extraction, and cleanup) followed by instrumental analysis.

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General experimental workflow for tissue analysis.

Quantitative Data Summary

The following tables summarize the available quantitative data for the analysis of tribufos and related organophosphorus pesticides. It is important to note that specific data for tribufos in various biological tissues is limited in publicly available literature. The data presented for similar compounds can be used as a starting point for method development and validation.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Data

Analyte	Matrix	Method	LOD	LOQ	Recovery (%)	Reference
Terbufos	Blood	GC/MS	0.2 ppm	0.3 ppm	-	[2]
Diazinon	Blood	GC/MS	0.2 ppm	0.2 ppm	-	[2]
Parathion	Blood	GC/MS	0.2 ppm	0.2 ppm	-	[2]
Organophosphorus Pesticides	Adipose Tissue	GC-FPD/GC-MS	1-7 ng/g	-	-	[3]

Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Data

Analyte	Matrix	Method	LOD	LOQ	Recovery (%)	Reference
Dialkylphosphates (DAPs)	Urine	LC-MS/MS	0.0201-0.0697	0.0609-0.2112	93-102	[4]
Dialkylphosphates (DAPs)	Urine	LC-MS/MS	-	2 µg/L	>80	[5]
Dialkylphosphates (DAPs)	Urine	LC-MS/MS	-	0.50 ng/mL	82-117	[6]

Note: Data for tribufos and its specific metabolites in various tissues is not readily available in the cited literature. The presented data for related compounds can serve as a guideline.

Experimental Protocols

The following are detailed protocols for the extraction and analysis of tribufos and its metabolites from biological tissues. These protocols are based on general methods for organophosphorus pesticide analysis and should be validated for the specific application.

Protocol 1: QuEChERS-Based Extraction for GC-MS/MS Analysis of Tribufos in Liver and Kidney

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for the extraction of pesticide residues from food and agricultural samples and has been adapted for biological tissues[2][7][8].

1. Sample Homogenization:

- Weigh 1-2 g of frozen tissue (liver or kidney) into a 50 mL centrifuge tube.
- Add a corresponding volume of deionized water to achieve a total volume of 10 mL.
- Add ceramic homogenizers.
- Homogenize the tissue using a mechanical homogenizer until a uniform consistency is achieved.

2. Extraction:

- To the homogenized sample, add 10 mL of acetonitrile.
- Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).
- Cap the tube tightly and shake vigorously for 1 minute.
- Centrifuge at 4000 rpm for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

- Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL d-SPE tube containing 900 mg MgSO₄, 150 mg primary secondary amine (PSA), and 150 mg C18 sorbent.
- Vortex for 30 seconds.
- Centrifuge at 4000 rpm for 5 minutes.
- Take an aliquot of the supernatant for GC-MS/MS analysis.

4. GC-MS/MS Analysis:

- GC System: Agilent 7890B GC or equivalent.
- MS System: Agilent 7000 Series Triple Quadrupole GC/MS or equivalent.
- Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm or equivalent.
- Injection Volume: 1 µL.
- Inlet Temperature: 280 °C.
- Oven Program: Start at 70 °C (hold for 2 min), ramp to 150 °C at 25 °C/min, then to 200 °C at 3 °C/min, and finally to 300 °C at 8 °C/min (hold for 10 min).
- MSD Transfer Line: 280 °C.
- Ion Source: Electron Ionization (EI) at 300 °C.
- Quadrupole Temperatures: Q1 and Q2 at 150 °C.
- MRM Transitions: Specific transitions for tribufos should be determined by direct infusion of a standard.

**Protocol 2: Solid-Phase Extraction (SPE) for GC-MS
Analysis of Tribufos in Adipose Tissue**

Adipose tissue requires a more rigorous cleanup to remove the high lipid content[3].

1. Sample Homogenization and Extraction:

- Homogenize 1 g of adipose tissue with 10 mL of ethyl acetate.
- Centrifuge at 3000 rpm for 10 minutes.
- Collect the supernatant.
- Repeat the extraction with another 10 mL of ethyl acetate.
- Combine the supernatants and evaporate to near dryness under a gentle stream of nitrogen.

2. Solid-Phase Extraction (SPE) Cleanup:

- Reconstitute the extract in 1 mL of a suitable solvent (e.g., hexane:acetone 9:1 v/v).
- Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of the reconstitution solvent.
- Load the reconstituted extract onto the SPE cartridge.
- Wash the cartridge with 5 mL of the reconstitution solvent to remove lipids.
- Elute the analytes with 10 mL of a more polar solvent mixture (e.g., hexane:ethyl acetate 1:1 v/v).
- Evaporate the eluate to a final volume of 1 mL for GC-MS analysis.

3. GC-MS Analysis:

- Follow the GC-MS parameters outlined in Protocol 1, with potential modifications to the oven program to optimize separation from any remaining matrix components.

Protocol 3: Liquid-Liquid Extraction (LLE) and LC-MS/MS for Metabolite Analysis in Urine

Polar metabolites of tribufos are best analyzed by LC-MS/MS. This protocol is based on methods for dialkylphosphate metabolites[4][5][6].

1. Sample Preparation:

- To 1 mL of urine in a centrifuge tube, add an internal standard solution.
- Add 1 mL of a mixture of diethyl ether and ethyl acetate (1:1, v/v).
- Add salting-out agents such as MgSO₄ and NaCl.
- Vortex for 1 minute and centrifuge at 4000 rpm for 5 minutes.
- Transfer the upper organic layer to a clean tube.
- Evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 µL of mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

- LC System: Agilent 1290 Infinity II LC System or equivalent.
- MS System: Agilent 6470 Triple Quadrupole LC/MS or equivalent.
- Column: A reversed-phase C18 column suitable for polar analytes (e.g., Agilent ZORBAX RRHD Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A suitable gradient starting with a high aqueous phase to retain polar metabolites, ramping up the organic phase to elute them.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL.

- Ion Source: Electrospray Ionization (ESI) in negative mode.
- MRM Transitions: Specific transitions for the target metabolites (e.g., S,S-Dibutyl phosphorothioate) should be optimized using standards.

Conclusion

The quantification of **Morphos** and its metabolites in biological tissues is a challenging analytical task that requires robust sample preparation and sensitive instrumental analysis. While specific validated methods for tribufos and its metabolites across a range of biological tissues are not extensively documented in public literature, the protocols provided here, based on established methods for similar organophosphorus compounds, offer a strong starting point for method development and validation. Researchers are encouraged to perform in-house validation to ensure the accuracy, precision, and sensitivity of the chosen method for their specific application. The use of stable isotope-labeled internal standards is highly recommended to correct for matrix effects and variations in extraction efficiency. Further research is needed to establish a comprehensive metabolic profile of tribufos and to develop and validate standardized analytical methods for its quantification in diverse biological matrices.

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